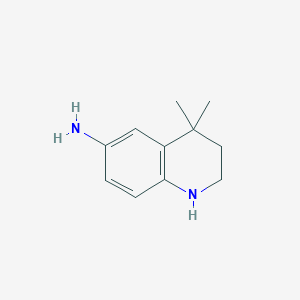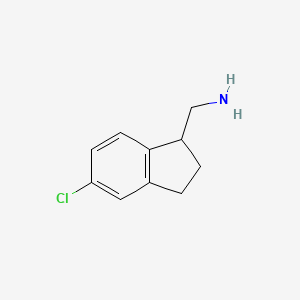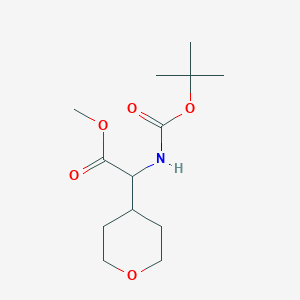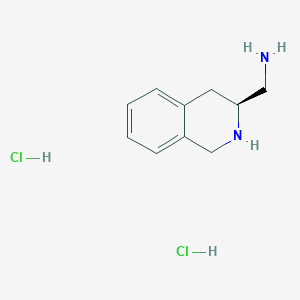
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride
概要
説明
This compound is a derivative of tetrahydroisoquinoline, which is a type of organic compound. Tetrahydroisoquinolines are found in many biologically active compounds and are part of a class of compounds known as alkaloids .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tetrahydroisoquinolines can generally be synthesized through Pictet-Spengler reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound was not available .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Tetrahydroisoquinolines, for example, can undergo a variety of reactions due to the presence of the amine and aromatic ring .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and reactivity. These properties are influenced by the compound’s molecular structure .科学的研究の応用
Synthesis and Anticancer Potential
One research avenue involves the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. Derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity against various breast cancer cell lines. The studies found that certain 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline showed potent cytotoxicity, indicating its promise as an anticancer drug (Redda, Gangapuram, & Ardley, 2010).
Pharmacological Interest
Another aspect of research focuses on the design and synthesis of novel compounds with pharmacological interest. For example, the creation of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones explores the chemical versatility of the tetrahydroisoquinoline structure and its potential therapeutic uses, incorporating pharmacophoric substituents to investigate their effects on biological activity (Kandinska, Kozekov, & Palamareva, 2006).
Neuropharmacological Research
Research into the neuropharmacological properties of tetrahydroisoquinoline derivatives reveals their potential as dopamine D3 receptor ligands. Studies have developed selective dopamine D3 receptor antagonists based on N-alkylated 1,2,3,4-tetrahydroisoquinoline derivatives, showing high affinities and selectivities for the D3 receptor. This research suggests potential applications in understanding and treating conditions related to dopamine dysregulation (Mach, Hackling, Perachon, Ferry, Wermuth, Schwartz, Sokoloff, & Stark, 2004).
Antimicrobial Activities
Tetrahydroisoquinoline derivatives have also been investigated for their antimicrobial properties. The synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety and their evaluation against pathogenic strains show that most compounds demonstrated moderate to very good antibacterial and antifungal activities. This indicates their potential as a basis for developing new antimicrobial drugs (Thomas, Adhikari, & Shetty, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSUKJOECDCYRF-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



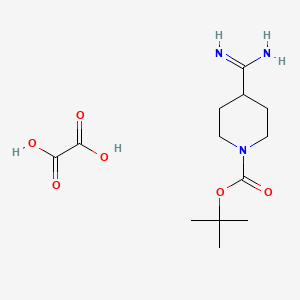

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol hydrochloride](/img/structure/B3364916.png)

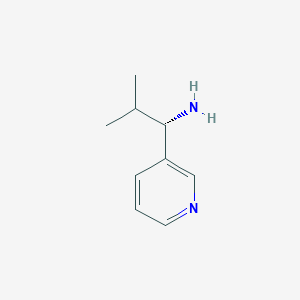
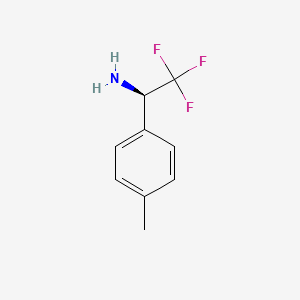
![Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B3364958.png)
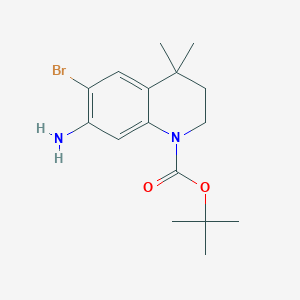

![2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B3364983.png)
